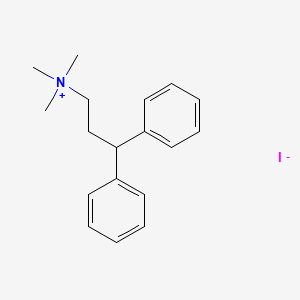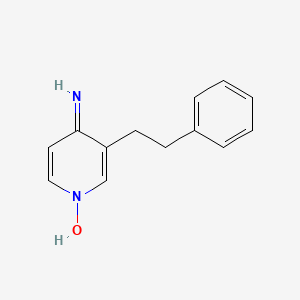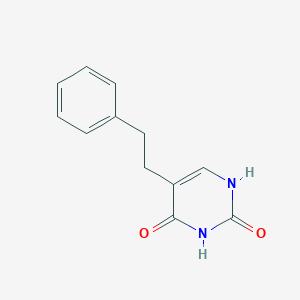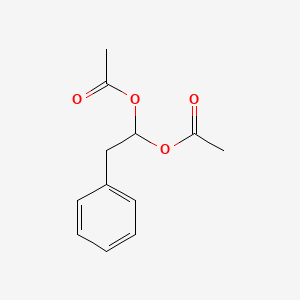
1,1-Ethanediol, 2-phenyl-, 1,1-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Ethanediol, 2-phenyl-, 1,1-diacetate: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . It is also known by its IUPAC name 1-Phenyl-1,2-ethanediol diacetate . This compound is characterized by the presence of two acetate groups attached to a phenyl-substituted ethanediol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate can be synthesized through the acetylation of 1-phenyl-1,2-ethanediol . The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and process control can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed:
Hydrolysis: 1-Phenyl-1,2-ethanediol, acetic acid.
Oxidation: Benzaldehyde, acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore its potential use in the development of drug delivery systems and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate involves its interaction with biological macromolecules such as proteins and nucleic acids . The compound can undergo hydrolysis to release 1-phenyl-1,2-ethanediol , which may exert its effects through modulation of enzyme activity and alteration of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate is unique due to its dual acetate groups and phenyl substitution , which confer distinct chemical reactivity and biological properties compared to similar compounds. For instance, 1-Phenyl-1,2-ethanediol lacks the acetate groups, making it less reactive in acetylation reactions .
Eigenschaften
CAS-Nummer |
20803-88-7 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(1-acetyloxy-2-phenylethyl) acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-12(16-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI-Schlüssel |
OOKJPCMVVRIOSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CC1=CC=CC=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


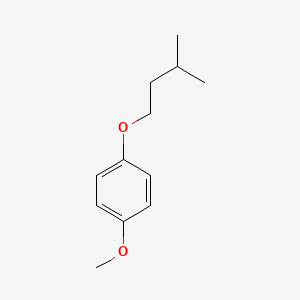

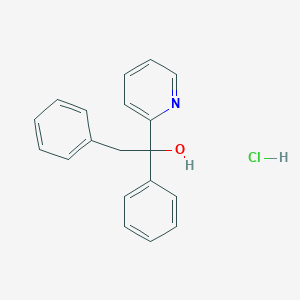

![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)


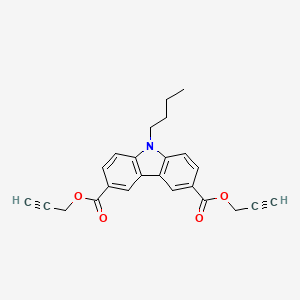


![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
